2,3-dihydro-1H-isoindole-5,6-diol
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Overview
Description
2,3-Dihydro-1H-isoindole-5,6-diol is a heterocyclic organic compound with the molecular formula C8H9NO2 It is a derivative of isoindole, featuring a dihydro structure with hydroxyl groups at the 5th and 6th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-isoindole-5,6-diol typically involves the reduction of isoindole derivatives. One common method is the catalytic hydrogenation of isoindole-5,6-dione using a palladium catalyst under mild conditions. Another approach involves the reduction of isoindole-5,6-dione with sodium borohydride in an alcohol solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-isoindole-5,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindole-5,6-dione.
Reduction: Further reduction can lead to the formation of fully saturated isoindoline derivatives.
Substitution: The hydroxyl groups at the 5th and 6th positions can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Isoindole-5,6-dione.
Reduction: Isoindoline derivatives.
Substitution: Various substituted isoindole derivatives depending on the reagents used.
Scientific Research Applications
2,3-Dihydro-1H-isoindole-5,6-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-isoindole-5,6-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups at the 5th and 6th positions play a crucial role in its reactivity and binding to biological molecules. The compound can form hydrogen bonds and participate in redox reactions, influencing cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-indole-5,6-diol: Similar structure but lacks the isoindole framework.
Isoindoline: Fully saturated derivative of isoindole.
Isoindole-5,6-dione: Oxidized form of 2,3-dihydro-1H-isoindole-5,6-diol
Uniqueness
This compound is unique due to its specific hydroxylation pattern and dihydro structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
2,3-dihydro-1H-isoindole-5,6-diol |
InChI |
InChI=1S/C8H9NO2/c10-7-1-5-3-9-4-6(5)2-8(7)11/h1-2,9-11H,3-4H2 |
InChI Key |
ZRAUGZJONYATGX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2CN1)O)O |
Origin of Product |
United States |
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